L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-
Description
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- (CAS 337368-14-6) is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) group at the 3-amino position of L-alanine. Its molecular formula is C₁₈H₂₀N₂O₅, with a molecular weight of 344.37 g/mol . The compound contains one stereocenter, retaining the L-configuration of natural alanine. This derivative is primarily used in peptide synthesis as a protected intermediate, where the Z group acts as a temporary blocking agent to prevent unwanted side reactions during coupling steps .
Properties
IUPAC Name |
(2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNUUBAUQDGML-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500358 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28415-54-5 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The most widely reported method involves direct protection of L-Dap using benzyl chloroformate (Cbz-Cl):
$$
\text{L-Dap} + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{Cbz-Dap-OH} + \text{HCl}
$$
Detailed Protocol
Starting Materials :
Procedure :
- Dissolve L-Dap (10 mmol) in 20 mL dioxane/water.
- Cool to 0–5°C and add NaHCO₃ (25 mmol) with stirring.
- Add Cbz-Cl (11 mmol) dropwise over 30 minutes.
- Warm to room temperature and stir for 24 hours.
- Acidify to pH 2–3 using 1M HCl, extract with ethyl acetate (3 × 50 mL), dry (Na₂SO₄), and concentrate.
- Purify via recrystallization (ethanol/water) to yield white crystals.
Key Parameters :
Alternative Methods and Optimization Strategies
Carbonyldiimidazole (CDI)-Mediated Activation
CDI activates the carboxylic acid of N-Cbz-L-alanine for subsequent guanidinylation, though this approach adapts to β-amino protection:
- Activation :
- Treat L-Dap (1.0 equiv) with CDI (1.2 equiv) in DMF at 25°C for 2 hours.
- Cbz Protection :
- Add benzyl chloroformate (1.1 equiv) and stir for 12 hours.
- Work-Up :
Advantages :
Methyl Ester Intermediate for Enhanced Solubility
A two-step protocol improves solubility during protection:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Methyl Ester Formation | L-Dap + SOCl₂/MeOH | L-Dap-OMe |
| 2. Cbz Protection | Cbz-Cl, NaHCO₃, THF/H₂O | Cbz-Dap-OMe |
| 3. Hydrolysis | LiOH, THF/H₂O | Cbz-Dap-OH |
Analytical Characterization Data
Critical spectroscopic data confirm successful synthesis:
Challenges and Mitigation Strategies
Selectivity in Amino Group Protection
L-Dap’s α- and β-amino groups exhibit similar reactivity. To favor β-protection:
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The phenylmethoxycarbonyl group can be removed by hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: The amino group can undergo substitution reactions with other electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides can react with the amino group under mild conditions.
Major Products Formed
Hydrolysis: Removal of the phenylmethoxycarbonyl group yields free L-alanine.
Substitution: Depending on the electrophile used, various substituted alanine derivatives can be formed.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is primarily utilized as a protecting group for amines during peptide synthesis. The phenylmethoxycarbonyl (Cbz) group stabilizes the amino functionality, preventing unwanted side reactions during the synthesis process. This stability allows for the selective removal of the protecting group under mild conditions, facilitating the sequential assembly of peptides.
Comparison with Other Protecting Groups
The following table compares L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- with other common protecting groups:
| Protecting Group | Type | Stability | Deprotection Conditions |
|---|---|---|---|
| L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- | Cbz | High | Mild acid/base |
| N-Boc-L-Alanine | Boc | Moderate | Strong acid |
| Fmoc-L-Alanine | Fmoc | Moderate | Base |
Biological Studies
Enzyme-Substrate Interactions
This compound is employed in studies focusing on enzyme-substrate interactions. The stable nature of the phenylmethoxycarbonyl group allows researchers to investigate how enzymes interact with substrates without interference from reactive amine groups.
Protein Folding Studies
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is also used in protein folding studies. By providing a stable environment for amino acids during synthesis, it aids in understanding how proteins achieve their functional conformations.
Medicinal Chemistry
Design of Prodrugs
In medicinal chemistry, L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- is utilized in the design of prodrugs. These are chemically modified drugs that become active only after metabolic conversion within the body. The compound's stability and ease of modification make it an excellent candidate for creating prodrugs that can enhance bioavailability and reduce side effects.
Drug Delivery Systems
The compound can also be integrated into drug delivery systems where controlled release is essential. Its chemical properties allow for the formulation of drugs that can be released at specific sites within the body.
Industrial Applications
Production of Specialty Chemicals
L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- serves as an intermediate in the production of specialty chemicals. Its unique structure allows for various chemical transformations that are valuable in industrial settings.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- as a protecting group improved peptide synthesis efficiency by reducing side reactions compared to traditional methods. The study highlighted its effectiveness in synthesizing complex peptides with high purity.
Case Study 2: Prodrug Development
Research involving L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- showed promising results in developing prodrugs for anti-cancer therapies. The compound facilitated targeted delivery and enhanced drug stability in biological systems.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]- primarily involves its role as a protecting group. The phenylmethoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. The group can be selectively removed under specific conditions, allowing for the sequential assembly of peptides .
Comparison with Similar Compounds
Z-ALA-ALA-OH (N-[(Phenylmethoxy)Carbonyl]-L-Alanyl-L-Alanine)
- Structure : A dipeptide with a Z-protected N-terminal alanine residue (C₁₄H₁₈N₂O₅) .
- Key Differences: The target compound is a single amino acid derivative, whereas Z-ALA-ALA-OH is a dipeptide. The Z group in both compounds serves as an N-terminal protector, but the dipeptide’s extended structure increases molecular weight (294.31 g/mol vs. 344.37 g/mol) and alters solubility .
- Applications : Used in solid-phase peptide synthesis (SPPS) for sequential coupling.
3-{[(9H-Fluoren-9-YlMethoxy)Carbonyl]Amino}-N-(Phenylsulfonyl)-L-Alanine
- Structure : Features an Fmoc (fluorenylmethoxycarbonyl) group instead of Z, with an additional phenylsulfonyl moiety (C₂₅H₂₂N₂O₆S) .
- Key Differences: The Fmoc group is base-labile, whereas Z is acid-stable but cleavable via hydrogenolysis . The phenylsulfonyl group enhances stability under acidic conditions, making this compound suitable for orthogonal protection strategies .
- Applications : Preferred in SPPS where sequential deprotection under mild basic conditions is required.
3-[(2,4-Dinitrophenyl)Amino]-N-Fmoc-L-Alanine (CAS 140430-54-2)
3-Amino-N-[(Phenylmethoxy)Carbonyl]-D-Alanine (CAS 62234-37-1)
- Structure : D-configuration analog of the target compound (C₁₁H₁₄N₂O₄) .
- Key Differences: The D-alanine backbone alters biological activity, rendering it resistant to enzymatic degradation compared to the L-form. Molecular weight is reduced (253.21 g/mol vs. 344.37 g/mol) due to the absence of a benzyloxy amino group .
- Applications : Explored in antimicrobial peptide design for enhanced stability.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Protecting Group(s) | Key Applications |
|---|---|---|---|---|
| L-Alanine, 3-[[(Z)amino]- | C₁₈H₂₀N₂O₅ | 344.37 | Z (benzyloxycarbonyl) | Peptide synthesis |
| Z-ALA-ALA-OH | C₁₄H₁₈N₂O₅ | 294.31 | Z | Dipeptide coupling |
| 3-Fmoc-N-(phenylsulfonyl)-L-Alanine | C₂₅H₂₂N₂O₆S | 478.52 | Fmoc, phenylsulfonyl | Orthogonal SPPS |
| 3-DNP-N-Fmoc-L-Alanine | C₂₅H₂₀N₄O₈ | 504.45 | Fmoc, DNP | Affinity chromatography |
| D-3-Amino-N-Z-Alanine | C₁₁H₁₄N₂O₄ | 253.21 | Z | Antimicrobial peptide design |
Q & A
Q. How to address discrepancies in sodium absorption assays involving L-alanine?
- Methodological Answer : In Ussing chamber experiments, combine L-alanine (20 mM) with D-glucose (30 mM) to test additive effects on Na⁺ flux. Use 3-O-methylglucose as a non-metabolizable control. Normalize data to tissue surface area (µeq/cm²/hr) and apply paired t-tests (P < 0.01 threshold). Replicate in TGE virus-infected models to isolate pathogen-specific disruptions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
